molecular formula C13H16N2O B1274069 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine CAS No. 838875-87-9

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine

Cat. No.: B1274069
CAS No.: 838875-87-9
M. Wt: 216.28 g/mol
InChI Key: XVNQLQVQPSTWOJ-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate oxazole precursor under controlled conditions. One common method involves the use of a microwave-assisted Claisen-Schmidt reaction, which provides a selective and efficient route to the desired product . The reaction conditions often include the use of aldehydes and acetone, with microwave irradiation to accelerate the reaction and improve yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and an oxazole ring

Biological Activity

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to a phenyl ring, linked to an isoxazole moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate the activity of certain proteins involved in cell signaling pathways, which could lead to its antimicrobial and anticancer effects .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism involves disrupting bacterial cell wall synthesis and function, although the precise pathways are still under investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown effectiveness against Huh7 hepatocellular carcinoma cells with an IC50 value indicating significant cytotoxicity. The compound appears to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation rates in these cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Table 1 summarizes key findings from SAR studies:

PositionSubstitutioncLogPIC50 (μM)Notes
C-4tert-butyl3.4515Significant antimicrobial activity
C-5amine2.9010Enhanced anticancer properties

These studies indicate that modifications at specific positions on the isoxazole ring can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound demonstrated superior activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Cancer Cell Line Studies : Research involving SH-SY5Y neuroblastoma cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction as confirmed by flow cytometry analysis .
  • In Vivo Studies : Preliminary animal studies have suggested that the compound may exhibit anti-inflammatory properties, which could further enhance its therapeutic potential in cancer treatment .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQLQVQPSTWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388110
Record name 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838875-87-9
Record name 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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